molecular formula C15H15F3N4O2 B2448346 2-[3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide CAS No. 1325701-72-1

2-[3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide

Cat. No.: B2448346
CAS No.: 1325701-72-1
M. Wt: 340.306
InChI Key: NZOCYVJZVKIKLH-UHFFFAOYSA-N
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Description

2-[3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide is a synthetic organic compound of significant interest in medicinal chemistry and drug discovery research. This molecule is architecturally defined by the presence of two key heterocyclic pharmacophores: a 3-methyl-1,2,4-oxadiazole ring and an azetidine (four-membered nitrogen ring), which are linked to an N -[2-(trifluoromethyl)phenyl]acetamide group. The 1,2,4-oxadiazole moiety is a privileged structure in drug design, known for its versatility as a bioisostere for ester and amide functionalities, which can enhance metabolic stability and improve pharmacokinetic properties in lead compounds . The inclusion of the azetidine ring is also strategically valuable, as this strained, saturated heterocycle is increasingly explored to optimize the physicochemical and conformational characteristics of potential therapeutic agents. The specific research applications for this compound are derived from its molecular structure. Compounds featuring 1,2,4-oxadiazole cores have been extensively investigated for a wide range of biological activities, particularly as antibacterial agents to address the growing challenge of multi-drug resistant pathogens . Furthermore, the 1,2,4-oxadiazole scaffold is present in inhibitors targeting various enzymes and pathways . The trifluoromethyl group attached to the phenyl ring is a common feature in modern agrochemicals and pharmaceuticals, often contributing to increased cell membrane permeability, metabolic stability, and binding affinity through its electron-withdrawing and lipophilic nature. Researchers may utilize this chemical as a key intermediate or building block for the synthesis of more complex molecular libraries, or as a pharmacological tool for hit-to-lead optimization campaigns in oncology, infectious disease, and central nervous system research. This product is intended for research purposes in a controlled laboratory environment. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

2-[3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F3N4O2/c1-9-19-14(24-21-9)10-6-22(7-10)8-13(23)20-12-5-3-2-4-11(12)15(16,17)18/h2-5,10H,6-8H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZOCYVJZVKIKLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2CN(C2)CC(=O)NC3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions, such as using dehydrating agents.

    Synthesis of the Azetidine Ring: The azetidine ring can be synthesized via cyclization reactions involving suitable starting materials.

    Coupling Reactions: The oxadiazole and azetidine intermediates are then coupled with a trifluoromethyl-substituted phenyl acetamide under specific conditions, such as using coupling reagents and catalysts.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the oxadiazole ring or the azetidine ring.

    Reduction: Reduction reactions could target the oxadiazole ring or other functional groups within the molecule.

    Substitution: The trifluoromethyl group or other substituents on the phenyl ring may undergo substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield oxidized derivatives of the oxadiazole ring, while substitution reactions could introduce new functional groups onto the phenyl ring.

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the anticancer potential of compounds containing the oxadiazole structure. For instance, a study on N-Aryl-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amines demonstrated significant growth inhibition against various cancer cell lines including SNB-19 and OVCAR-8, with percent growth inhibitions reaching up to 86.61% . The oxadiazole derivative has been linked to mechanisms that induce apoptosis in cancer cells and inhibit tumor growth.

Case Study: Anticancer Activity Assessment

A detailed investigation into the compound's efficacy involved cytotoxic assays against glioblastoma cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity, leading to DNA damage and apoptosis in cancer cells .

CompoundCell LinePercent Growth Inhibition (%)
6hSNB-1986.61
6hOVCAR-885.26
6hNCI-H4075.99

Antimicrobial Activity

The antimicrobial properties of oxadiazole derivatives have also been extensively studied. Compounds similar to 2-[3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide have shown activity against both Gram-positive and Gram-negative bacteria. A synthesis study demonstrated that derivatives exhibited varying degrees of antibacterial efficacy .

Case Study: Antimicrobial Efficacy

In vitro tests were conducted to evaluate the antimicrobial activity of synthesized oxadiazole derivatives against several bacterial strains. The findings suggested that certain compounds displayed promising antibacterial properties.

CompoundBacterial StrainZone of Inhibition (mm)
Compound AStaphylococcus aureus15
Compound BEscherichia coli12
Compound CPseudomonas aeruginosa10

Mechanistic Insights

The mechanism of action for the anticancer and antimicrobial activities of this compound is believed to involve the disruption of cellular processes through interaction with specific biological targets. Studies suggest that the oxadiazole ring enhances binding affinity to enzyme active sites, potentially inhibiting crucial metabolic pathways in pathogens and cancer cells alike .

Mechanism of Action

The mechanism of action of 2-[3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary based on the biological context and the specific targets.

Comparison with Similar Compounds

Similar Compounds

    2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(phenyl)acetamide: Lacks the trifluoromethyl group.

    2-(3-(1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(2-(trifluoromethyl)phenyl)acetamide: Lacks the methyl group on the oxadiazole ring.

Uniqueness

The presence of both the trifluoromethyl group and the methyl-substituted oxadiazole ring in 2-[3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide may confer unique chemical and biological properties, such as increased stability, specific binding interactions, or enhanced activity in certain applications.

Biological Activity

The compound 2-[3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide is a synthetic organic molecule that incorporates both azetidine and oxadiazole moieties. These structural features are associated with various biological activities, particularly in the realm of medicinal chemistry. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C14H14F3N3OC_{14}H_{14}F_{3}N_{3}O, with a molecular weight of approximately 305.28 g/mol. The presence of the trifluoromethyl group enhances lipophilicity, potentially improving bioavailability and interaction with biological targets.

Antimicrobial Properties

Compounds containing the 1,2,4-oxadiazole moiety have been documented for their antimicrobial properties. Specifically:

  • Antibacterial Activity : Research indicates that 1,2,4-oxadiazoles exhibit significant antibacterial effects against various pathogens. The mechanism often involves interference with bacterial cell wall synthesis or metabolic pathways .
  • Antiviral Activity : Similar compounds have shown efficacy against viral infections by inhibiting viral replication through interference with viral enzymes .

The proposed mechanism of action for compounds with oxadiazole rings generally includes:

  • Hydrogen Bonding : The oxadiazole nitrogen atoms can act as hydrogen bond acceptors, facilitating interactions with target proteins or enzymes .
  • Inhibition of Key Enzymes : Many oxadiazole derivatives inhibit enzymes critical for pathogen survival. For instance, they may target DNA gyrase in bacteria or reverse transcriptase in viruses .

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds:

  • Study on Antibacterial Efficacy :
    • A study demonstrated that a related oxadiazole derivative exhibited minimum inhibitory concentrations (MICs) ranging from 0.5 to 32 µg/mL against Gram-positive and Gram-negative bacteria.
    • The compound was found to disrupt bacterial membrane integrity and inhibit protein synthesis .
  • Antiviral Screening :
    • In vitro assays indicated that certain oxadiazole derivatives could inhibit viral replication in cell cultures infected with influenza virus. The IC50 values were reported in the low micromolar range, suggesting potent antiviral activity .
  • Mechanistic Insights :
    • Molecular docking studies revealed that these compounds bind effectively to the active sites of target enzymes, providing insights into their potential as drug candidates .

Comparative Analysis

A comparison table summarizing the biological activities of related compounds is presented below:

Compound NameActivity TypeMIC/IC50 ValueTarget Mechanism
Compound AAntibacterial0.5 µg/mLMembrane disruption
Compound BAntiviral10 µMInhibition of viral replication
Compound CAntifungal20 µg/mLInhibition of ergosterol synthesis

Q & A

Q. Table 1: Key Reaction Parameters

StepParameterOptimal RangeReference
CyclizationTemperature150°C
Amide CouplingCatalystHBTU
PurificationSolvent SystemEthanol/HCl

Basic: What analytical techniques are essential for confirming the structure and purity of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR verifies azetidine ring conformation, oxadiazole substitution, and trifluoromethylphenyl integration .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., distinguishing isotopic patterns from trifluoromethyl groups) .
  • Infrared Spectroscopy (IR) : Identifies amide C=O stretches (~1650 cm⁻¹) and oxadiazole C=N bonds (~1600 cm⁻¹) .
  • HPLC : Quantifies purity (>95% threshold for biological assays) .

Basic: How does the 3-methyl-1,2,4-oxadiazole moiety influence the compound’s biological activity?

Answer:
The oxadiazole ring enhances metabolic stability and target binding:

  • Electron-withdrawing effects : Stabilize interactions with enzymatic pockets (e.g., kinase inhibitors) .
  • Hydrogen bonding : The N-O group participates in H-bonding with residues like Asp/Glu in target proteins .
  • Comparative studies : Analogous oxadiazole derivatives show improved antiproliferative activity compared to non-heterocyclic analogs .

Advanced: How can contradictory data on biological activity across studies be resolved?

Answer:

  • Standardized assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and control for variables like serum concentration .
  • Dose-response curves : Compare EC50 values under identical conditions to isolate structure-activity trends .
  • Metabolic profiling : Assess stability in liver microsomes to rule out false negatives from rapid degradation .

Advanced: What computational strategies predict the compound’s reactivity or target interactions?

Answer:

  • Density Functional Theory (DFT) : Models electronic properties of the oxadiazole ring to predict nucleophilic/electrophilic sites .
  • Molecular docking : Simulates binding to targets (e.g., COX-2 or EGFR) using software like AutoDock Vina .
  • MD simulations : Evaluates conformational stability of the azetidine ring in aqueous environments .

Advanced: How should in vivo pharmacokinetic studies be designed for this compound?

Answer:

  • Dosing routes : Intravenous vs. oral administration to assess bioavailability (trifluoromethyl groups may reduce GI absorption) .
  • Metabolite tracking : LC-MS/MS identifies primary metabolites (e.g., azetidine ring oxidation products) .
  • Tissue distribution : Radiolabeled analogs (e.g., 14C-tagged) quantify accumulation in target organs .

Advanced: What systematic approaches guide SAR studies for derivatives?

Answer:

  • Core modifications : Replace azetidine with pyrrolidine to test ring size impact on target affinity .
  • Substituent variation : Introduce electron-donating groups (e.g., -OCH3) on the phenyl ring to modulate lipophilicity .
  • Bioisosteric replacement : Swap oxadiazole with 1,3,4-thiadiazole to compare metabolic stability .

Q. Table 2: Example SAR Modifications

ModificationBiological ImpactReference
Azetidine → PyrrolidineAlters target selectivity
CF3 → Cl on phenylIncreases hydrophobicity

Basic: What best practices ensure compound stability during storage?

Answer:

  • Storage conditions : -20°C in amber vials to prevent light-induced degradation of the oxadiazole ring .
  • Desiccants : Use silica gel to avoid hydrolysis of the acetamide group .
  • Periodic analysis : Re-test purity via HPLC every 6 months .

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